molecular formula C5H11ClN4 B6226101 (3R)-3-azidopiperidine hydrochloride CAS No. 1330632-49-9

(3R)-3-azidopiperidine hydrochloride

Cat. No.: B6226101
CAS No.: 1330632-49-9
M. Wt: 162.6
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Description

(3R)-3-azidopiperidine hydrochloride is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azide group (-N3) attached to the third carbon of a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom The hydrochloride form indicates that the compound is in its salt form, combined with hydrochloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-azidopiperidine hydrochloride typically involves the azidation of a suitable piperidine precursor. One common method is the nucleophilic substitution reaction where a halogenated piperidine, such as (3R)-3-chloropiperidine, is treated with sodium azide (NaN3) in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial. Additionally, safety measures are essential due to the potentially hazardous nature of azide compounds.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-azidopiperidine hydrochloride can undergo various chemical reactions, including:

    Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The azide group can participate in substitution reactions to form other functional groups, such as amines or triazoles, through click chemistry.

    Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Sodium azide (NaN3) in solvents like DMF or acetonitrile.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes for click chemistry reactions.

Major Products Formed

    Reduction: (3R)-3-aminopiperidine

    Substitution: Various substituted piperidines depending on the reactants used.

    Cycloaddition: 1,2,3-triazoles

Scientific Research Applications

(3R)-3-azidopiperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of biological pathways and mechanisms, particularly in the development of bioorthogonal chemistry techniques.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3R)-3-azidopiperidine hydrochloride depends on the specific application and the reactions it undergoes. In general, the azide group is highly reactive and can participate in various chemical transformations. For example, in click chemistry, the azide group reacts with alkynes to form stable triazole rings, which can be used to link different molecules together. This reactivity makes it a valuable tool in the synthesis of complex molecules and materials.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-aminopiperidine: The reduced form of (3R)-3-azidopiperidine hydrochloride.

    (3R)-3-chloropiperidine: The halogenated precursor used in the synthesis of this compound.

    1-azido-3-piperidinecarboxylic acid: Another azido compound with a piperidine ring.

Uniqueness

This compound is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in click chemistry and other applications where rapid and specific reactions are required.

Properties

CAS No.

1330632-49-9

Molecular Formula

C5H11ClN4

Molecular Weight

162.6

Purity

95

Origin of Product

United States

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